Tridecanoic acid
Overview
Description
Tridecanoic acid, also known as tridecylic acid, is a 13-carbon saturated fatty acid with the chemical formula CH3(CH2)11COOH . It is commonly found in dairy products and some plants, such as nutmeg, muskmelon, black elderberry, and coconut .
Synthesis Analysis
Tridecanoic acid has been isolated from Bacillus sp. LBF-01 and purified with the help of column and multidimensional liquid chromatography (MDLC). It was characterized by Thin-layer chromatography (TLC), Electrospray Ionisation Mass Spectrometry (ESI–MS), Ultraviolet–Visible (UV–Vis), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic studies .Molecular Structure Analysis
The molecular structure of Tridecanoic acid is CH3(CH2)11COOH . It can exist in three polymeric forms (A′, B′ and C′) when crystallized .Chemical Reactions Analysis
Tridecanoic acid has been used as an internal standard for the lipid analysis of total intramuscular fat from broilers and fatty acid analysis in chinook salmon roe lipids .Physical And Chemical Properties Analysis
Tridecanoic acid is a white solid with a waxy-type odor. It has a density of 0.983 g/cm3 at 37 °C and a melting point of 41.5 °C. It is soluble in alcohol, ether, and acetic acid .Scientific Research Applications
Synthesis and Stereochemistry
- Tridecanoic acid has been utilized in the synthesis of mono and dideuterated tridecanoic acids for biochemical studies on desaturases. This involves the preparation of various enantiomers and isotopically labeled forms of tridecanoic acid, which are valuable in probing biochemical pathways (Abad, Fabriàs, & Camps, 2000).
Antimicrobial Applications
- Tridecanoic acid, isolated from Bacillus sp., has shown potent antimicrobial properties. It has been effectively combined with silver nanoparticles to enhance its antimicrobial efficacy against various pathogens, offering potential in plant and human disease control (Chowdhury et al., 2021).
Phase Transition Studies
- Studies on tridecanoic acid have provided insights into the structural changes during phase transitions. This research, using Fourier transform infrared spectroscopy, helps understand the properties of tridecanoic acid under varying temperatures, contributing to material science (Marikhin et al., 2017).
Enzymatic Reaction Studies
- Tridecanoic acid has been a crucial compound in studying the stereochemistry of enzymatic reactions, such as the transformation of fatty acids in moth pheromone biosynthesis. These studies expand our understanding of biological processes at a molecular level (Rodríguez et al., 2002).
Dairy Science
- In dairy science, tridecanoic acid and its isomers are used as biomarkers to reflect rumen function in dairy cows. This application is significant for understanding animal health and improving dairy production methods (Fievez et al., 2012).
Biochemical Analysis
- Tridecanoic acid serves as an internal standard in biochemical analysis, like the determination of epoxyeicosatrienoic acids using microbore liquid chromatography. Its stability and distinct characteristics make it an ideal standard for analytical methods (Nithipatikom et al., 2000).
Emulsifier Synthesis
- It has been used in synthesizing emulsifiers for invert emulsions. Research on monoethanolamides of tridecanoic acid contributes to the development of new emulsifying agents for industrial applications (Ovchinnikov et al., 2018).
Bacterial Lipid Studies
- Tridecanoic acid is significant in the study of triacylglycerols in bacteria, providing insights into bacterial metabolism and the role of these compounds in various microorganisms (Alvarez & Steinbüchel, 2002).
Neurological Research
- Research on tridecanoin, a triglyceride form of tridecanoic acid, shows that it has anticonvulsant properties, antioxidant effects, and can improve mitochondrial function. This highlights its potential in neurological therapies (Tan et al., 2017).
Pharmacological Research
- Tridecanoic acid and its derivatives have been studied for their pharmacological activities. This includes exploring their potential in treatments and understanding their biological effects and mechanisms of action (Ureña-Vacas et al., 2023).
Metabolism Studies
- Its derivatives are used in the study of myocardial fatty acid metabolism, showcasing the utility of tridecanoic acid derivatives in medical diagnostics and understanding heart diseases (Kim et al., 2009).
Chemical Reaction Studies
- The properties of tridecanoic acid have been instrumental in understanding chemical reactions, such as stabilization of long-chain intermediates in solution. This research contributes to the knowledge of chemical properties and reaction mechanisms (Teodorović et al., 2013).
Insect Behavior Studies
- Tridecanoic acid has been studied for its role in influencing the flight orientation response of mosquitoes, contributing to our understanding of insect behavior and potential implications for mosquito control (Seenivasagan et al., 2014).
Safety And Hazards
Tridecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
tridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021684 | |
Record name | Tridecanoic acid | |
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Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS], Solid | |
Record name | Tridecanoic acid | |
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Record name | Tridecanoic acid | |
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Solubility |
0.033 mg/mL | |
Record name | N-Tridecanoic Acid | |
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Product Name |
Tridecanoic acid | |
CAS RN |
638-53-9, 68002-90-4, 64118-44-1 | |
Record name | Tridecanoic acid | |
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Record name | Tridecanoic acid | |
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Record name | N-Tridecanoic Acid | |
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Record name | TRIDECANOIC ACID | |
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Record name | Tridecanoic acid | |
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Melting Point |
44.5 °C | |
Record name | N-Tridecanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02448 | |
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Record name | Tridecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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